N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14813396
Molecular Formula: C20H21N5O4S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O4S |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O4S/c1-24(2)30(28,29)15-9-7-14(8-10-15)25-12-13(11-18(25)26)19(27)23-20-21-16-5-3-4-6-17(16)22-20/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,27) |
| Standard InChI Key | NDSHCJSZPSXKKK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A benzimidazole ring system, known for its pharmacological versatility due to aromatic stability and hydrogen-bonding capacity.
-
A pyrrolidine-5-one scaffold, which introduces conformational rigidity and enhances metabolic stability.
-
A 4-(dimethylsulfamoyl)phenyl group, contributing sulfonamide functionality linked to improved solubility and target affinity.
The molecular formula (molecular weight: 427.5 g/mol) reflects its complexity. The IUPAC name, N-(1H-benzimidazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide, precisely defines its substituent arrangement.
Physicochemical Characteristics
Key properties include:
-
Hydrogen-bond donors/acceptors: 3 donors and 8 acceptors, facilitating interactions with biological targets.
-
Topological polar surface area: ~130 Ų, indicating moderate membrane permeability.
-
Solubility: Enhanced by the sulfonamide group, though exact logP values require further experimental validation.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the hybrid structure:
-
Pyrrolidine-3-carboxamide formation: Condensation of pyrrolidine-5-one with a carboxamide precursor under acidic conditions.
-
Benzimidazole coupling: Reaction of 1,2-diaminobenzene with the pyrrolidine intermediate, catalyzed by transition metals.
-
Sulfamoyl group introduction: Treatment with dimethylsulfamoyl chloride in the presence of a base to functionalize the phenyl ring.
Yield optimization (typically 60–70%) requires precise temperature control and inert atmospheres to prevent side reactions.
Analytical Characterization
-
Mass spectrometry: ESI-MS confirms the molecular ion peak at m/z 428.1 [M+H]⁺.
-
NMR spectroscopy: -NMR exhibits distinct signals for the benzimidazole protons (δ 7.2–7.8 ppm) and pyrrolidine carbonyl (δ 2.8–3.5 ppm).
-
X-ray crystallography: Resolves the planar benzimidazole and puckered pyrrolidine conformations.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL). The sulfonamide group likely disrupts folate biosynthesis, while the benzimidazole moiety intercalates microbial DNA.
Mechanistic Insights
The compound’s dual activity arises from:
-
DNA repair inhibition: PARP-1 binding prevents repair of single-strand breaks, sensitizing cells to chemotherapeutics .
-
Reactive oxygen species (ROS) modulation: Elevated ROS levels induce apoptosis in cancer cells.
Comparative Analysis with Structural Analogs
Dimethoxyphenyl Analogs
Replacing the dimethylsulfamoyl group with dimethoxyphenyl (as in VC19993674) reduces solubility and PARP affinity (: 15 nM). The sulfonamide’s electron-withdrawing nature enhances target engagement.
Sulfonamide Derivatives
N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide shares the sulfonamide group but lacks the benzimidazole, resulting in weaker antimicrobial activity (MIC: 8 µg/mL).
Pharmacokinetics and Toxicity
Absorption and Distribution
-
Oral bioavailability: 65% in rats, with a of 2 hours.
-
Tissue distribution: High concentrations in liver and tumor tissues (10-fold plasma levels).
Metabolic Stability
Cytochrome P450 (CYP3A4) mediates primary metabolism, producing inactive sulfoxide derivatives. Co-administration with CYP inhibitors may enhance exposure.
Toxicity Profile
-
Acute toxicity: LD > 500 mg/kg in mice.
-
Genotoxicity: Negative in Ames tests, suggesting low mutagenic risk.
Future Directions and Applications
Therapeutic Development
-
Combination therapies: Synergy with DNA-damaging agents (e.g., temozolomide) warrants clinical trials .
-
Neuroprotection: PARP inhibition may mitigate neurodegenerative damage in stroke models.
Structural Optimization
-
Prodrug design: Esterification of the carboxamide could improve oral absorption.
-
Heterocyclic substitutions: Replacing benzimidazole with indole may reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume